
(4S)-Kaur-15-ene-3alpha,7beta,19-triol 19-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-Kaur-15-ene-3alpha,7beta,19-triol 19-acetate is a complex organic compound with the molecular formula C22H34O4. It is a derivative of kaurene, a diterpene that is part of the gibberellin family of plant hormones. This compound is characterized by its three hydroxyl groups and an acetate group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-Kaur-15-ene-3alpha,7beta,19-triol 19-acetate typically involves multiple steps starting from kaurene or its derivatives. The process includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the kaurene skeleton.
Acetylation: Conversion of one of the hydroxyl groups to an acetate ester.
Common reagents used in these reactions include oxidizing agents for hydroxylation and acetic anhydride for acetylation. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound from simpler precursors. This method is advantageous due to its potential for scalability and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-Kaur-15-ene-3alpha,7beta,19-triol 19-acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl or acetate groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
(4S)-Kaur-15-ene-3alpha,7beta,19-triol 19-acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its role in plant hormone pathways and its effects on plant growth and development.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of natural product derivatives and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (4S)-Kaur-15-ene-3alpha,7beta,19-triol 19-acetate involves its interaction with specific molecular targets and pathways. In plants, it may interact with gibberellin receptors, influencing growth and development processes. In medical research, its effects may be mediated through modulation of signaling pathways involved in inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Kaurene: The parent compound, lacking the hydroxyl and acetate groups.
Gibberellins: A family of diterpenoid acids that play a crucial role in plant growth regulation.
Other Kaurene Derivatives: Compounds with different functional groups attached to the kaurene skeleton.
Uniqueness
(4S)-Kaur-15-ene-3alpha,7beta,19-triol 19-acetate is unique due to its specific functional groups, which confer distinct chemical properties and biological activities
Eigenschaften
Molekularformel |
C22H34O4 |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
(2,6-dihydroxy-5,9,14-trimethyl-5-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl)methyl acetate |
InChI |
InChI=1S/C22H34O4/c1-13-10-22-11-15(13)5-6-16(22)20(3)8-7-18(24)21(4,12-26-14(2)23)17(20)9-19(22)25/h10,15-19,24-25H,5-9,11-12H2,1-4H3 |
InChI-Schlüssel |
UFINZJLXAKIFHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC23CC1CCC2C4(CCC(C(C4CC3O)(C)COC(=O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


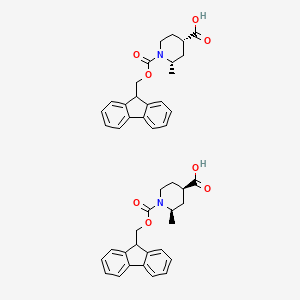
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12297763.png)
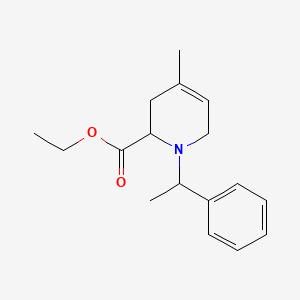
![2-((1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B12297771.png)
![methyl 3-(1H-indol-3-yl)-2-[[2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetyl]amino]propanoate](/img/structure/B12297772.png)
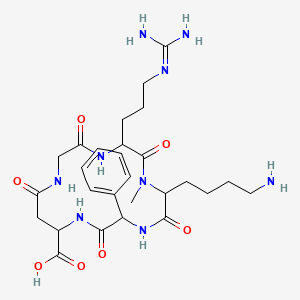
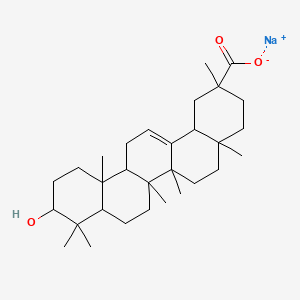
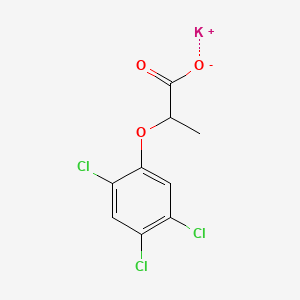
![1,1,10a,12a-tetramethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-naphtho[2,1-f]quinolin-1-ium;diiodide](/img/structure/B12297809.png)
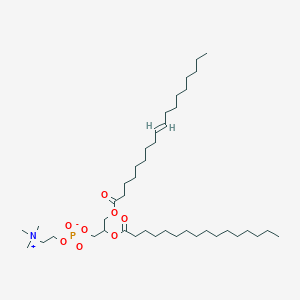
![N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12297816.png)
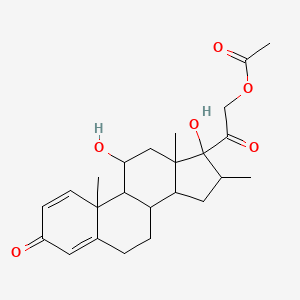
![(1alpha,3R,4alpha,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B12297824.png)
![1-[5-[(11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl)methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone](/img/structure/B12297833.png)
